molecular formula C21H17ClN4O2S3 B2652394 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide CAS No. 851717-07-2

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide

Cat. No.: B2652394
CAS No.: 851717-07-2
M. Wt: 489.02
InChI Key: NPLYITSAMMSLCU-DAFNUICNSA-N
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Description

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide is a sophisticated synthetic compound designed for chemical biology and drug discovery research. Its molecular structure integrates a benzothiazole scaffold, a known privileged structure in medicinal chemistry, linked via a thioacetamide bridge to a phenylthiazole-acetamide moiety. The benzothiazole core is a common feature in compounds with a range of biological activities, including kinase inhibition, while the phenylthiazole component is frequently explored for its antimicrobial and anticancer properties. This specific hybrid structure suggests its primary research value lies in the investigation of novel enzyme inhibitors, particularly targeting protein kinases or other ATP-binding proteins involved in cellular signaling pathways. Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a pharmacological probe to study disease mechanisms in oncology and infectious diseases. The presence of sulfur and nitrogen heterocycles makes it a valuable subject for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-[(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S3/c1-26-16-8-7-14(22)9-17(16)31-21(26)25-19(28)12-29-11-18(27)24-20-23-15(10-30-20)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLYITSAMMSLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this particular compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the thiazole moiety is critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₂S₂
Molecular Weight409.93 g/mol
SolubilitySoluble in DMSO and ethanol
  • Antitumor Activity :
    • The compound has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. In vitro studies indicated that it exhibits cytotoxic effects against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cells with IC50 values indicating significant potency .
    • The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • In vivo studies demonstrated that the compound significantly reduces inflammation markers in models of carrageenan-induced edema. It exhibited up to 27.2% protection against inflammation compared to standard anti-inflammatory drugs .
    • The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1β .
  • Antibacterial Properties :
    • The compound has shown effectiveness against a range of bacterial strains, indicating potential as an antibacterial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or function .

Case Study 1: Anticancer Efficacy

A study conducted on A549 lung cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment using rat models, administration of the compound resulted in significant reductions in paw edema compared to control groups treated with saline. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.

Research Findings

Research has consistently shown that compounds containing thiazole rings exhibit enhanced biological activities due to their ability to interact with various biological targets. For instance:

  • Benzothiazole derivatives have been linked to potent antitumor effects through modulation of metabolic pathways involving cytochrome P450 enzymes .
  • Structural modifications such as halogen substitutions have been shown to enhance activity against specific cancer types .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole derivatives are known to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation.

Case Studies

  • Cytotoxicity Studies :
    • A study demonstrated that derivatives of thiazole showed selective cytotoxicity against human lung adenocarcinoma cells (A549) with IC₅₀ values indicating strong anticancer potential .
    • Another study reported that compounds with similar structural motifs exhibited significant growth inhibition against glioblastoma and melanoma cell lines, suggesting a promising avenue for further exploration .

Antimicrobial Properties

Thiazole compounds have been recognized for their antimicrobial properties, making them candidates for the development of new antibiotics.

Research Findings

  • Antibacterial Activity :
    • Compounds containing thiazole rings have shown effectiveness against various bacterial strains, including drug-resistant strains, indicating their potential use in treating infections where conventional antibiotics fail .
    • In vitro studies have indicated that certain thiazole derivatives possess significant activity against Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also notable, particularly through inhibition of cyclooxygenase enzymes (COX).

Insights from Literature

  • COX Inhibition :
    • Research indicates that thiazole derivatives are effective COX inhibitors, which could lead to their application in treating inflammatory diseases such as arthritis .
    • The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring enhance COX inhibitory activity, providing a pathway for developing more effective anti-inflammatory drugs .

Synthesis and Derivative Development

The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide has been explored extensively, leading to the generation of various derivatives with enhanced biological activities.

Synthetic Approaches

  • Multi-step Synthesis :
    • The synthesis often involves multi-step reactions starting from readily available thiazole precursors, allowing for modifications that enhance biological activity.
    • Recent advancements include one-pot reactions that streamline the synthesis process while maintaining high yields and purity .

Q & A

Q. What are best practices for storing and handling this compound?

  • Storage : Keep at −20°C in amber vials under argon to prevent oxidation of the thioether group.
  • Handling : Use gloveboxes for hygroscopic intermediates (e.g., thioacetamide precursors) to avoid hydrolysis .

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